

# An In-Depth Technical Guide to (+)-Piresil-4-O-beta-D-glucopyranoside

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## Compound of Interest

Compound Name: (+)-Piresil-4-O-beta-D-glucopyranoside

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## Abstract

(+)-Piresil-4-O-beta-D-glucopyranoside, a lignan glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical identity, and biological effects, supported by quantitative data and detailed experimental protocols. The document elucidates its mechanisms of action, including its influence on key signaling pathways, to support further research and drug development endeavors.

## Chemical Identity

- Compound Name: (+)-Piresil-4-O-beta-D-glucopyranoside
- Synonyms: (+)-Pinoresinol-4-O-beta-D-glucopyranoside, Pinoresinol 4-O-beta-D-glucopyranoside, Pinoresinol 4-O-glucoside, (+)-pinoresinol- $\beta$ -D-glucoside
- CAS Number: 69251-96-3[1]
- IUPAC Name: (2S,3R,4S,5S,6R)-2-(4-((1S,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)-2-methoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- Molecular Formula: C<sub>26</sub>H<sub>32</sub>O<sub>11</sub>
- Molecular Weight: 520.53 g/mol

## Biological Activities and Quantitative Data

(+)-Piresil-4-O-beta-D-glucopyranoside exhibits a range of biological activities, including anti-hyperglycemic, antioxidant, hepatoprotective, and anti-inflammatory effects. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

**Table 1: In Vitro Biological Activities**

Activity	Assay	Test System	IC <sub>50</sub> Value	Reference
α-Glucosidase Inhibition	α-Glucosidase Inhibitory Assay	Yeast α-glucosidase	48.13 µg/mL	[1][2][3]
Antioxidant	DPPH Radical Scavenging Assay	-	44.2 µg/mL	[1]
Antioxidant	ABTS Radical Scavenging Assay	-	34.5 µg/mL	[1]
Anti-influenza Virus	Cytopathic Effect (CPE) Assay	Influenza A/PR/8/34 (H1N1)	408.81 ± 5.24 µg/ml	[4]
Anti-influenza Virus	Cytopathic Effect (CPE) Assay	Influenza A/Guangzhou/GI RD07/09 (H1N1)	176.24 ± 4.41 µg/ml	[4]

**Table 2: In Vivo Biological Activities**

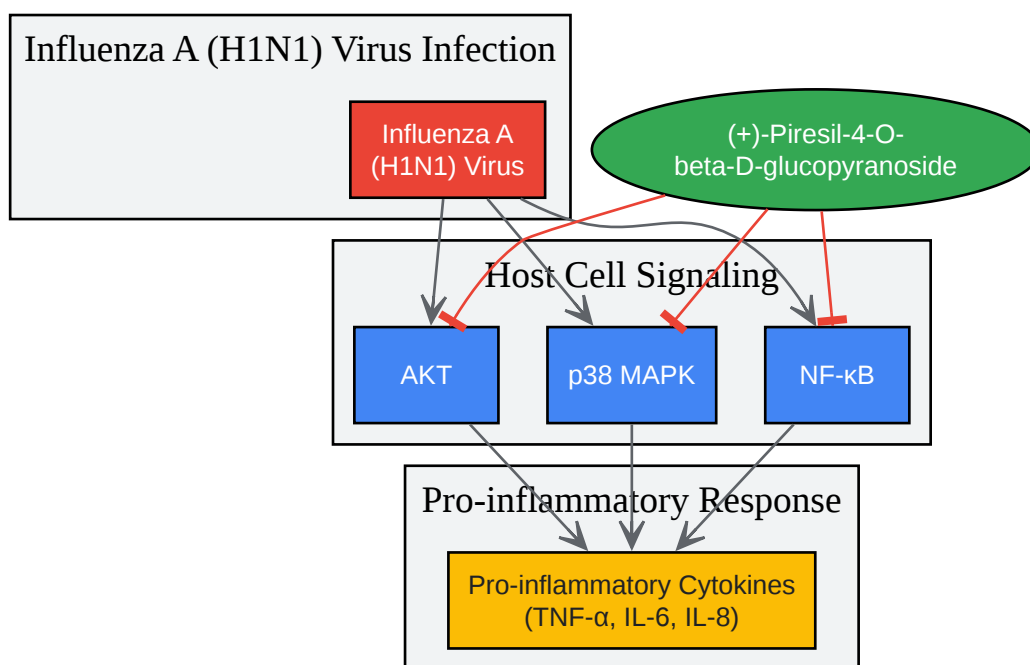
Activity	Animal Model	Dosage	Key Findings	Reference
Anti-hyperglycemic	Streptozotocin-induced diabetic mice	50 mg/kg b.w. (p.o.)	37.83% decrease in serum glucose; 25.37% increase in insulin levels.	[2][3]
Hepatoprotective	CCl <sub>4</sub> -induced hepatotoxicity in mice	50 mg/kg b.w. (p.o.)	Significant reduction in serum AST and ALT levels.	[1][2][3]
Anti-epileptic	Lithium/Pilocarpine-induced epileptic seizures in rats	25-50 mg/kg (p.o.)	Dose-dependent amelioration of seizures, retarded seizure onset, and increased survival.	[1]

## Signaling Pathway Modulation

(+)-Piresil-4-O-beta-D-glucopyranoside has been shown to modulate key cellular signaling pathways, which underlies its anti-inflammatory and antiviral activities.

## Inhibition of Influenza A (H1N1) Virus-Induced Pro-inflammatory Signaling

In the context of influenza A (H1N1) virus infection, (+)-pinoresinol-O-β-D-glucopyranoside has been demonstrated to significantly inhibit the activation of several signaling pathways that are crucial for the inflammatory response. The compound effectively decreases the activation of NF-κB, p38 MAPK, and AKT pathways, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8[4].

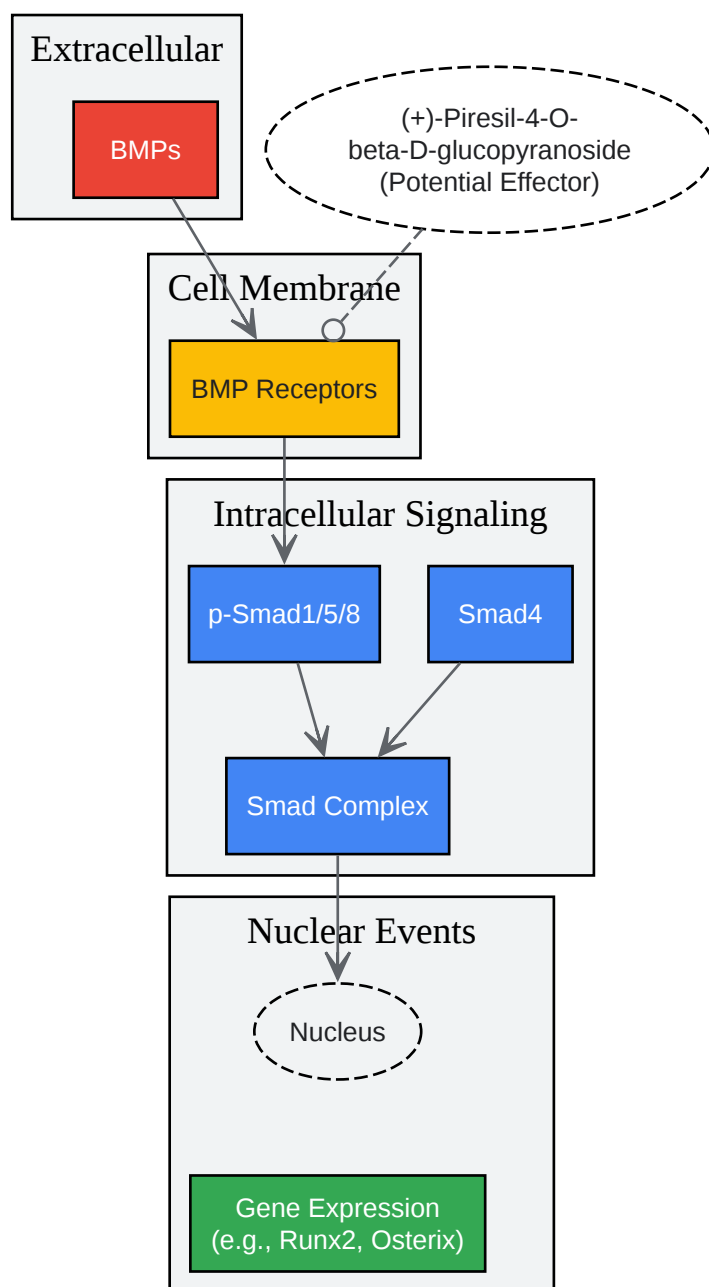


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Caption: Inhibition of H1N1-induced pro-inflammatory pathways.

## Promotion of Osteoblast Differentiation

While the direct signaling pathway for (+)-Piresil-4-O-beta-D-glucopyranoside is still under full investigation, related lignans have been shown to influence the BMP/Smad pathway, which is critical for bone formation. This pathway is a potential area of investigation for understanding the compound's effects on osteoblasts. The general mechanism involves the binding of Bone Morphogenetic Proteins (BMPs) to their receptors, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression related to osteoblast differentiation.



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